3-(2-(4-苄基哌嗪-1-基)-2-氧代乙基)喹唑啉-2,4(1H,3H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

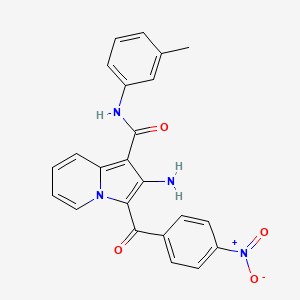

The compound "3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione" is a derivative of quinazoline-2,4-dione, which is a scaffold known to exhibit a variety of biological activities, including antitumor proliferation . The quinazoline-2,4-dione core has been utilized to obtain selective Gly/NMDA and AMPA receptor antagonists, indicating its potential in the development of pharmaceutical agents .

Synthesis Analysis

The synthesis of quinazoline derivatives can be approached through multicomponent reactions, as demonstrated by the facile synthesis of 2H-benzo[g]pyrazolo[3,4-b]quinoline-5,10(4H,11H)-dione derivatives using L-proline catalysis . Although the specific synthesis of the compound is not detailed in the provided papers, similar methods could potentially be adapted for its synthesis. Moreover, an improved method for synthesizing quinazoline-2,4-dione derivatives has been established, which allows for the introduction of diverse substituents into the molecule .

Molecular Structure Analysis

The molecular structure and conformational stability of quinazoline derivatives can be studied using computational methods such as ab initio Hartree-Fock and density functional theory (DFT) . These methods can predict the most stable conformers and provide insights into the geometrical parameters and vibrational spectra of the molecules. However, the specific molecular structure analysis for the compound is not provided in the papers.

Chemical Reactions Analysis

Quinazoline derivatives can undergo various chemical reactions, including cyclization and rearrangement under certain conditions . For instance, cyclization of N-(2-aminobenzoyl)amino acids with formic acid or nitrous acid can lead to quinazoline carboxylic acids and their esters . Additionally, hydrolysis can result in rearrangement products, as seen with benz[4,5]isoquino[1,2-b]quinazoline-7,9-dione . The stability of quinazoline derivatives under stress conditions, such as high temperature, light, and oxidants, has been studied, revealing that they are generally stable except for hydrolysis in alkaline conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives can be influenced by the introduction of various substituents. For example, the introduction of chlorine atoms on the benzofused moiety of 3-hydroxy-quinazoline-2,4-dione derivatives yielded Gly/NMDA selective antagonists . The stability of these compounds under stressful conditions, such as UV radiation, elevated temperatures, and exposure to oxidants, has been investigated, showing that they are stable to these factors but not to hydrolysis in alkaline media . The computational prediction of stability and the identification of degradation products can be confirmed by techniques such as HPLC and HPLC-MS .

科学研究应用

合成和结构研究

喹唑啉酮衍生物的合成和结构解析,包括与3-(2-(4-苄基哌嗪-1-基)-2-氧代乙基)喹唑啉-2,4(1H,3H)-二酮相关的化合物,一直是探索其潜在应用的研究课题。研究涉及新颖的合成途径以及在不同条件下对其化学性质的考察。例如,Shiau 等人(1990 年)概述了喹唑啉酮衍生物的合成,旨在发现新的降压杂环化合物,尽管所研究的化合物并未表现出预期的活性 (Shiau 等人,1990 年)。

药理学潜力

对喹唑啉酮化合物的研究也扩展到它们的药理学潜力,特别是在抗癌治疗中。例如,Poorirani 等人(2018 年)合成了新的喹唑啉酮衍生物,并评估了它们对各种癌细胞系的细胞毒性作用,显示出有希望的抗癌活性 (Poorirani 等人,2018 年)。此类研究强调了喹唑啉酮衍生物在开发新的抗癌剂中的重要性。

稳定性研究

喹唑啉酮化合物在应激条件下的稳定性对于它们作为药物物质的开发至关重要。Gendugov 等人(2021 年)进行了一项研究来评估相关喹唑啉酮衍生物的稳定性,强调了其对各种降解条件的抵抗力,除了在碱性环境中水解。这项研究对于了解这些化合物的储存和处理要求至关重要 (Gendugov 等人,2021 年)。

抗肿瘤活性

喹唑啉酮衍生物因其抑制人肿瘤细胞系生长的能力而被研究其抗肿瘤特性。周等人(2013 年)合成了喹唑啉-2,4(1H,3H)-二酮衍生物,并评估了它们对 60 个人肿瘤细胞系的疗效,显示出显着的抑制作用 (周等人,2013 年)。

除草剂活性

探索喹唑啉酮衍生物的除草剂潜力,王等人(2014 年)合成了含三酮的喹唑啉-2,4-二酮衍生物,并评估了它们对各种杂草的活性。一些化合物表现出广谱除草效果,突出了这些化合物的农业应用 (王等人,2014 年)。

属性

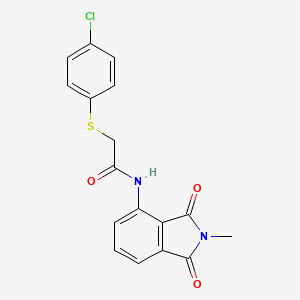

IUPAC Name |

3-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N4O3/c26-19(15-25-20(27)17-8-4-5-9-18(17)22-21(25)28)24-12-10-23(11-13-24)14-16-6-2-1-3-7-16/h1-9H,10-15H2,(H,22,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHEKNKHQEHYOJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C(=O)CN3C(=O)C4=CC=CC=C4NC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-(4-benzylpiperazin-1-yl)-2-oxoethyl)quinazoline-2,4(1H,3H)-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-methyl-2-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-5-phenyl-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B2509223.png)

![8-methyl-5-(3-methylbenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2509224.png)

![[6-[(4-Methylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-methyl-3-nitrobenzoate](/img/structure/B2509228.png)

![ethyl 1-[2-(3-cyanophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2509230.png)

![2-[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2509236.png)

![[4-(3-Methylquinoxalin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone](/img/structure/B2509237.png)

![7-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B2509243.png)

![N-[4-methoxy-6-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3-benzothiazol-2-yl]benzenesulfonamide](/img/structure/B2509244.png)